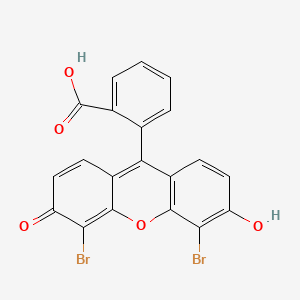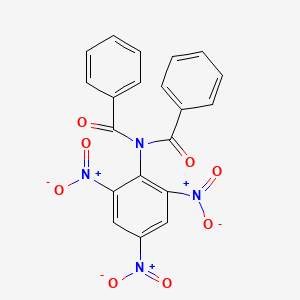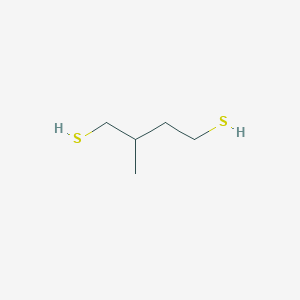
2-Methylbutane-1,4-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbutane-1,4-dithiol is an organic compound with the molecular formula C5H12S2 It is a dithiol, meaning it contains two thiol (-SH) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylbutane-1,4-dithiol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,4-butanediol with thiolating agents such as hydrogen sulfide or thiourea under acidic conditions. The reaction typically proceeds as follows:
C5H12O2+2H2S→C5H12S2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process often includes steps such as distillation and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylbutane-1,4-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbons.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R)
Reduction: Hydrocarbons (C5H12)
Substitution: Alkylated thiols (R-S-R’)
Wissenschaftliche Forschungsanwendungen
2-Methylbutane-1,4-dithiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of thiol-disulfide exchange reactions, which are important in protein folding and function.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methylbutane-1,4-dithiol involves its thiol groups, which can undergo redox reactions. These reactions are crucial in various biological processes, such as the formation and breaking of disulfide bonds in proteins. The compound can interact with molecular targets like enzymes and proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
2-Methylbutane (Isopentane): A branched-chain hydrocarbon with similar structural features but lacking thiol groups.
1,4-Butanedithiol: Another dithiol with a similar structure but without the methyl group.
Eigenschaften
CAS-Nummer |
6943-89-1 |
|---|---|
Molekularformel |
C5H12S2 |
Molekulargewicht |
136.3 g/mol |
IUPAC-Name |
2-methylbutane-1,4-dithiol |
InChI |
InChI=1S/C5H12S2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
JMCFBCWREVSFFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCS)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
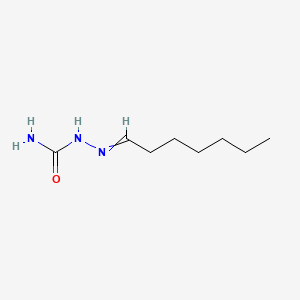
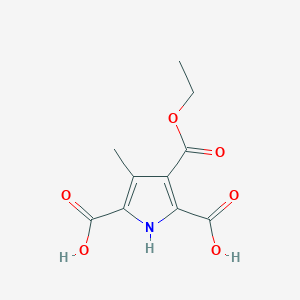
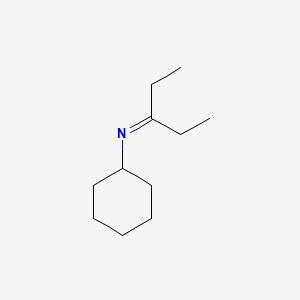
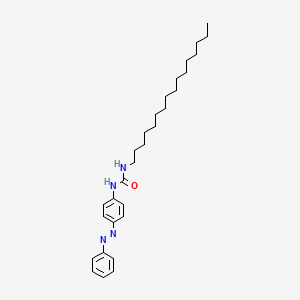
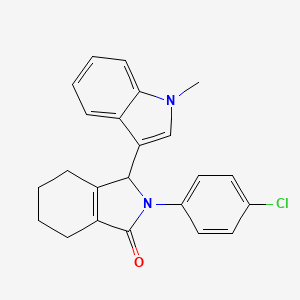
![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
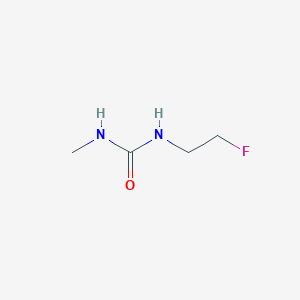


![1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene](/img/structure/B14723925.png)
